3,7-Didehydrojasmonic acid
Description
Structure
3D Structure
Properties
CAS No. |
120282-76-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3- |
InChI Key |
QAAHGFINENUHAR-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CC1=C(CCC1=O)CC(=O)O |
Canonical SMILES |
CCC=CCC1=C(CCC1=O)CC(=O)O |
Origin of Product |
United States |
Biosynthesis of 3,7 Didehydrojasmonic Acid
Precursor Fatty Acid Pathways in Plants
The journey to synthesizing jasmonates, including 3,7-didehydrojasmonic acid, begins with the release of polyunsaturated fatty acids from membrane lipids within the plant cell's chloroplasts. Two primary fatty acids serve as the initial precursors: α-linolenic acid (18:3) and hexadecatrienoic acid (16:3). These fatty acids are components of plastid membranes and are liberated by the action of lipases in response to various developmental cues or environmental stresses.
α-Linolenic acid (α-LeA), an 18-carbon fatty acid with three double bonds, is the most common precursor for jasmonate biosynthesis. It is primarily derived from galactolipids in the chloroplast membranes. The biosynthetic pathway, often referred to as the octadecanoid pathway, is initiated when α-LeA is released from these membranes. The first committed step is the stereospecific insertion of molecular oxygen into the fatty acid chain. This oxygenation is catalyzed by a 13-lipoxygenase (13-LOX) enzyme, which converts α-linolenic acid into (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). This initial step is a critical control point and marks the entry of the fatty acid into the jasmonate synthesis cascade.
In addition to the C18 pathway starting with α-linolenic acid, a parallel pathway utilizes hexadecatrienoic acid (16:3), a 16-carbon fatty acid. This fatty acid is also present in plastid membranes. The processing of 16:3 through a similar enzymatic cascade leads to the formation of dinor-jasmonates, which are C16 analogs of the C18 jasmonates. A key intermediate in this pathway is dinor-oxo-phytodienoic acid (dn-OPDA). The existence of this pathway was confirmed in studies using the Arabidopsis mutant fad5, which is deficient in 16:3 synthesis and consequently does not produce dn-OPDA. This highlights that different precursor fatty acids can be channeled into the jasmonate pathway to produce a range of structurally related signaling molecules.
Enzymatic Cascade for Jasmonate Biosynthesis Leading to this compound
Following the initial oxygenation of the precursor fatty acids, a conserved enzymatic cascade located in both the chloroplast and peroxisomes carries out the subsequent transformations. This multi-step process involves cyclization and side-chain modification to produce the core jasmonate structure.
Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the first step in jasmonate biosynthesis. Specifically, 13-LOXs introduce oxygen at the C-13 position of α-linolenic acid, forming the hydroperoxide intermediate 13-HPOT. This reaction is highly specific and is essential for initiating the pathway that leads to biologically active jasmonates. The activity and expression of LOX enzymes are often induced by wounding or pathogen attack, linking environmental stimuli directly to the production of these defense-related signaling molecules.
The hydroperoxide product of the LOX reaction, 13-HPOT, is rapidly metabolized by the next two enzymes in the pathway, which are located in the chloroplast.
Allene (B1206475) Oxide Synthase (AOS): This enzyme catalyzes the dehydration of 13-HPOT to form a highly unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid. AOS is considered a key regulatory point in the biosynthesis of jasmonates.
Allene Oxide Cyclase (AOC): The unstable allene oxide is then efficiently cyclized by AOC to produce the first cyclopentenone structure in the pathway, (9S,13S)-12-oxo-phytodienoic acid (cis-(+)-OPDA). This enzymatic cyclization ensures the correct stereochemistry of the resulting molecule, which is crucial for its biological activity.
The formation of cis-(+)-OPDA concludes the plastid-localized portion of the jasmonate biosynthesis pathway.
After its synthesis in the chloroplast, OPDA is transported to the peroxisomes for the final steps of jasmonic acid formation. This stage involves reduction and subsequent chain shortening via β-oxidation. The process begins with the reduction of the cyclopentenone ring of OPDA by 12-oxo-phytodienoate reductase 3 (OPR3). The resulting product then undergoes three cycles of β-oxidation, a catabolic process that shortens the carboxylic acid side chain by two carbons in each cycle.
The core enzymes of the β-oxidation cycle involved are acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). This series of reactions culminates in the formation of (+)-7-iso-jasmonic acid.
The formation of this compound is proposed to occur through a variation of this final stage. One suggested pathway for the biosynthesis of the related compound cis-jasmone involves the isomerization of cis-(+)-OPDA to iso-OPDA, which then undergoes β-oxidation to yield this compound as a key intermediate before a final decarboxylation step.
Conversion from 7-iso-Jasmonic Acid (3R, 7R) to 3,7-Didehydrojasmonate
Current research primarily points to the formation of didehydrojasmonates through the oxidation of precursors like 12-oxo-phytodienoic acid (OPDA). While the direct conversion of 7-iso-Jasmonic acid to 3,7-didehydrojasmonate is not extensively detailed as a primary biosynthetic route in plants, studies on related compounds offer insights. For instance, research on the biosynthesis of the fragrance compound cis-jasmone has explored pathways involving didehydrojasmonate intermediates. One study demonstrated that in apple mint, 3,7-didehydro-JA could be converted into cis-jasmone, but that 7-iso-JA was not produced from 3,7-didehydro-JA, suggesting a unidirectional pathway where 3,7-didehydro-JA is a downstream product rather than a precursor to 7-iso-JA. rmit.edu.vnresearchgate.net This indicates that if a conversion from 7-iso-JA occurs, it is likely not a primary or reversible step in the central jasmonate pathway.
Metabolic Route from iso-12-oxo-phytodienoic acid (iso-OPDA) to 3,7-Didehydrojasmonate
A proposed pathway for the formation of cis-jasmone involves the isomerization of cis-(+)-OPDA to iso-OPDA. nih.gov This isomer can then undergo β-oxidation to form 3,7-didehydro-JA, which is subsequently decarboxylated to yield cis-jasmone. nih.gov This metabolic route has been particularly noted in fungi. For example, studies with the fungus Lasiodiplodia theobromae revealed a biosynthetic pathway for cis-jasmone that proceeds via iso-OPDA, suggesting that the predicted decarboxylation of 3,7-didehydro-JA is a key step. nih.gov This positions iso-OPDA as a precursor to 3,7-didehydrojasmonate in certain organisms and contexts, particularly in pathways leading to specialized metabolites like cis-jasmone.
OPR3-Independent Jasmonate Biosynthesis Pathways and Relationship to Didehydrojasmonates
The canonical pathway for jasmonic acid biosynthesis relies on the enzyme 12-oxophytodienoate reductase 3 (OPR3) to reduce OPDA in the peroxisome. scispace.comnih.govbiorxiv.org However, research has uncovered an alternative, OPR3-independent pathway that becomes significant when OPR3 function is lost. scispace.comnih.govnih.gov This bypass route involves the direct β-oxidation of OPDA and leads to the formation of different didehydrojasmonate intermediates, highlighting the metabolic flexibility of the jasmonate pathway. researchgate.netnih.govmdpi.com
Formation of 4,5-Didehydrojasmonic Acid from cis-OPDA
In the absence of functional OPR3, cis-OPDA can directly enter the β-oxidation spiral within the peroxisome. scispace.comnih.govmdpi.com This process involves three successive rounds of β-oxidation. biorxiv.orgnih.govbiorxiv.org The intermediates formed are dinor-OPDA (dn-OPDA) and tetranor-OPDA (tn-OPDA). mdpi.combiorxiv.org The final cycle of β-oxidation yields (+)-7-iso-4,5-didehydrojasmonic acid (4,5-ddh-JA). scispace.comnih.govbiorxiv.org This compound was identified in wounded wild-type and opr3 mutant Arabidopsis plants, confirming the existence of this alternative biosynthetic route. scispace.comnih.gov
Enzymatic Reduction of Didehydrojasmonates by OPR2
Once 4,5-didehydrojasmonic acid is synthesized in the peroxisome, it is subsequently reduced to jasmonic acid. scispace.comnih.gov This critical reduction step is catalyzed by the enzyme OPDA reductase 2 (OPR2). scispace.comnih.govresearchgate.net Unlike OPR3 which is located in the peroxisome, OPR2 is found in the cytosol. researchgate.net Therefore, 4,5-ddh-JA is transported from the peroxisome to the cytosol where OPR2 facilitates its conversion to JA. researchgate.netmdpi.com The activity of OPR2 explains how plants lacking OPR3 can still produce jasmonic acid and mount JA-dependent defense responses. scispace.comnih.govresearchgate.net
Table 1: Key Enzymes and Reactions in Didehydrojasmonate Biosynthesis
| Enzyme | Substrate(s) | Product(s) | Subcellular Location | Pathway |
|---|---|---|---|---|
| β-oxidation enzymes | cis-OPDA | 4,5-Didehydrojasmonic Acid | Peroxisome | OPR3-Independent |
| OPR2 | 4,5-Didehydrojasmonic Acid | Jasmonic Acid | Cytosol | OPR3-Independent |
Subcellular Compartmentalization of Biosynthetic Reactions
The biosynthesis of jasmonates is a spatially regulated process, with different stages occurring in distinct subcellular compartments. This separation allows for precise control over the metabolic flux and signaling outputs of the pathway. nih.govfrontiersin.org
Chloroplast-Based Initiation Steps
The initial steps of jasmonate biosynthesis are localized within the chloroplasts. nih.govnih.govoup.comnih.gov The process begins with the release of α-linolenic acid (α-LeA) from galactolipids in the chloroplast membranes by the action of phospholipases such as DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1). oup.comnih.gov Free α-LeA is then sequentially acted upon by a series of chloroplast-localized enzymes:
13-Lipoxygenase (13-LOX): Oxygenates α-LeA to form (13S)-hydroperoxy-linolenic acid. nih.gov
Allene Oxide Synthase (AOS): Converts the hydroperoxide into an unstable allene oxide. oup.comnih.gov
Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to produce cis-(+)-12-oxo-phytodienoic acid (OPDA). nih.govoup.comnih.gov
The OPDA synthesized in the chloroplast serves as a mobile precursor that is then exported to the peroxisome for the subsequent steps of the pathway. nih.govnih.govfrontiersin.org
Table 2: Subcellular Locations of Jasmonate Biosynthesis Steps
| Subcellular Compartment | Key Reaction/Process | Precursor(s) | Product(s) |
|---|---|---|---|
| Chloroplast | Initiation of JA Biosynthesis | α-Linolenic Acid | cis-OPDA |
| Peroxisome | Canonical JA Biosynthesis | cis-OPDA | Jasmonic Acid |
| Peroxisome | OPR3-Independent Pathway | cis-OPDA | 4,5-Didehydrojasmonic Acid |
| Cytosol | Final Reduction Step (OPR3-Independent) | 4,5-Didehydrojasmonic Acid | Jasmonic Acid |
Peroxisomal Processing and β-Oxidation
Following synthesis in the chloroplast, 12-oxo-phytodienoic acid (OPDA), a key precursor, is transported into the peroxisome. oup.com This transport can be facilitated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1. oup.comnih.gov Inside the peroxisome, OPDA undergoes reduction by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). oup.comnih.govtandfonline.com
The subsequent conversion of OPC-8:0 to jasmonic acid involves three cycles of β-oxidation, a process that shortens the carboxylic acid side chain. nih.govtandfonline.com This cascade of reactions is catalyzed by three core enzymes: acyl-CoA oxidase (ACX), a multifunctional protein (MFP) with enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT). oup.comnih.govoup.comuni-hohenheim.de It is believed that jasmonate precursors are first activated to their CoA derivatives before entering the β-oxidation cycle. tandfonline.com Genetic studies in tomato have shown that ACX1A is essential for the β-oxidation stage of jasmonic acid biosynthesis. oup.comnih.gov The intermediate compounds generated during these β-oxidation cycles are precursors for a variety of jasmonate-related molecules, including this compound.
Cytosolic Enzyme Activities
While the primary jasmonate biosynthetic pathway is localized to the chloroplast and peroxisomes, further modifications of jasmonic acid occur in the cytosol. nih.gov After its synthesis in the peroxisome, jasmonic acid is transported to the cytoplasm where it can be converted into various derivatives. nih.govmdpi.com These modifications include conjugation to amino acids, such as isoleucine to form the bioactive jasmonoyl-L-isoleucine (JA-Ile), or methylation to produce methyl jasmonate (MeJA). oup.comnih.gov The enzymes responsible for these cytosolic modifications, such as JASMONATE RESISTANT 1 (JAR1) which synthesizes JA-Ile, play a crucial role in activating the signaling functions of jasmonates. oup.com
and Related Compounds in Fungi
Certain fungi are also capable of producing jasmonates, indicating that the biosynthetic machinery for these compounds is not exclusive to plants. researchgate.net
Fungal Pathways to Cis-Jasmone via this compound
The fragrant compound cis-jasmone is a known fungal metabolite. One proposed pathway for its synthesis involves the decarboxylation of this compound. oup.comnih.gov However, recent research on the fungus Lasiodiplodia theobromae suggests an alternative pathway for cis-jasmone biosynthesis that proceeds via iso-12-oxo-phytodienoic acid (iso-OPDA) and does not involve the decarboxylation of this compound. nih.govpeerj.com Another study using stable isotope-labeled jasmonates in apple mint found that this compound was converted into cis-jasmone. nih.gov This indicates that the biosynthetic route to cis-jasmone can vary between different organisms.
Comparative Analysis of Enzymatic Mechanisms in Plant and Fungal Systems
While both plants and some fungi can synthesize jasmonates, there are differences in their biosynthetic pathways and the enzymes involved. researchgate.net In plants, the synthesis of OPDA from fatty acids is a well-defined process in the chloroplast involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC). oup.compeerj.com While fungi also possess orthologs of these core jasmonate biosynthetic enzymes, they can differ in subcellular localization and substrate specificity. researchgate.net For example, some fungi appear to utilize different enzymatic mechanisms for the cyclization step in the pathway.
Furthermore, the final products of the pathway can differ. While jasmonic acid and its conjugates are the primary signaling molecules in plants, some fungi have evolved pathways to produce volatile compounds like cis-jasmone, potentially through the intermediate this compound. nih.govpeerj.com This suggests an evolutionary divergence in the function and metabolism of jasmonate-related compounds between the plant and fungal kingdoms.
Metabolic Interconversions and Derivatives of 3,7 Didehydrojasmonic Acid
Decarboxylation of 3,7-Didehydrojasmonic Acid to Cis-Jasmone
One of the significant metabolic fates of this compound is its proposed conversion to the volatile compound cis-jasmone through decarboxylation. Cis-jasmone is a well-known plant volatile involved in various ecological interactions, including attracting pollinators and repelling herbivores.
Two primary pathways for the formation of cis-jasmone have been proposed. The first involves the direct decarboxylation of jasmonic acid. The second, more relevant to this compound, involves the isomerization of cis-(+)-12-oxophytodienoic acid (cis-OPDA) to iso-OPDA. This is followed by a process of β-oxidation, which leads to the formation of this compound. Subsequently, this intermediate undergoes decarboxylation to yield cis-jasmone nih.gov.
Feeding experiments using stable isotope-labeled jasmonates in apple mint (Mentha suaveolens) have provided evidence for the conversion of 3,7-didehydro-JA into cis-jasmone researchgate.net. However, it is noteworthy that in some organisms, such as the fungus Lasiodiplodia theobromae, this decarboxylation step of this compound might not be the primary route for cis-jasmone biosynthesis researchgate.net.
Relationship with Other Jasmonate Didehydro Isomers and Precursors
The jasmonate family includes several isomers and precursors, each with distinct metabolic routes and biological activities. The metabolism of this compound is intricately linked to these other jasmonates, particularly its isomer, 4,5-didehydrojasmonic acid.
Recent research has shed light on an alternative, OPR3-independent pathway for jasmonic acid biosynthesis, where 4,5-didehydrojasmonic acid (4,5-ddh-JA) plays a central role nih.govfrontiersin.org. In the absence of the enzyme OPDA reductase 3 (OPR3), the jasmonic acid precursor OPDA can enter the β-oxidation pathway to produce 4,5-ddh-JA nih.govfrontiersin.org. This intermediate is then reduced to jasmonic acid by the enzyme OPR2 nih.gov. This discovery highlights a crucial metabolic bypass that ensures the production of jasmonic acid and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile), even when the canonical pathway is impaired nih.govfrontiersin.org.
Upon wounding, plants deficient in OPR3 accumulate 4,5-ddh-JA and JA-Ile, but not the direct conjugate of the didehydro form, suggesting a specific metabolic channeling researchgate.net. Furthermore, methyl-4,5-didehydrojasmonate has been shown to be significantly more active than methyl jasmonate in certain biological assays, indicating the potential for distinct bioactivities among didehydro isomers oup.com. While direct comparative studies on the metabolism of this compound and 4,5-didehydrojasmonic acid are limited, the established role of 4,5-ddh-JA as a direct precursor to JA underscores the metabolic diversity within the didehydrojasmonate subgroup.
The biosynthesis of jasmonates is a part of the larger oxylipin pathway, which originates from the oxygenation of polyunsaturated fatty acids like α-linolenic acid royalholloway.ac.uk. This pathway generates a wide array of signaling molecules involved in plant defense and development royalholloway.ac.uk.
The formation of jasmonic acid and its derivatives occurs across different cellular compartments, including chloroplasts and peroxisomes researchgate.net. The initial steps leading to the formation of OPDA occur in the chloroplasts researchgate.net. Subsequent reactions, including the β-oxidation that can lead to the formation of didehydrojasmonates like this compound, take place in the peroxisomes researchgate.net. As an intermediate in a proposed pathway to cis-jasmone and as a didehydro isomer of a key jasmonate precursor, this compound is an integral component of this complex oxylipin network. Its formation and subsequent metabolism contribute to the diversity of signaling molecules derived from this pathway.
General Jasmonate Conjugation and Inactivation Pathways (Contextual Relevance)
To precisely regulate their signaling output, jasmonates undergo various modifications, including methylation and conjugation with amino acids. These modifications can either activate, inactivate, or alter the signaling properties of the molecule. While much of the research has focused on jasmonic acid itself, these pathways provide a relevant context for understanding the potential metabolic fate of this compound.
The conversion of jasmonic acid to its volatile methyl ester, methyl jasmonate (MeJA), is a key metabolic step catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) pnas.orgpnas.org. MeJA is known to act as an important cellular regulator and a long-distance signaling molecule, both within a plant and between plants pnas.org. The expression of the JMT gene is induced by wounding and MeJA treatment, suggesting a feedback mechanism in jasmonate signaling pnas.org. The formation of MeJA represents a significant pathway for the modification of the carboxyl group of jasmonates, a reaction that could potentially also occur with this compound.
Conjugation with amino acids is a critical step in the activation of jasmonate signaling. The most well-characterized and biologically active conjugate is jasmonoyl-L-isoleucine (JA-Ile) oup.com. This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1), a member of the GH3 family of adenylating enzymes nih.govspringernature.com. The formation of JA-Ile is essential for the perception of the jasmonate signal by its receptor, COI1, which in turn leads to the degradation of JAZ repressor proteins and the activation of jasmonate-responsive genes nih.govoup.com.
The JAR1 enzyme exhibits a high degree of specificity for isoleucine, although it can conjugate other amino acids to jasmonic acid to a lesser extent nih.gov. The formation of amino acid conjugates is not limited to jasmonic acid, as conjugates of 3,7-didehydro-JA have also been identified portlandpress.com. This indicates that didehydrojasmonates can also be substrates for amino acid conjugation, potentially leading to the formation of novel signaling molecules with distinct activities.
Hydroxylation and Other Modifications
The metabolic pathway of this compound appears to diverge from the typical catabolic modifications observed for jasmonic acid (JA), such as hydroxylation. Research into the metabolic fate of this compound suggests that its primary role is that of a precursor in the biosynthesis of other jasmonate-related compounds, rather than a substrate for hydroxylating enzymes.
Current scientific understanding indicates that this compound is a key intermediate in the biosynthetic pathway of cis-jasmone, a volatile organic compound involved in plant defense and signaling. Experimental evidence from feeding studies in apple mint (Mentha suaveolens) has demonstrated the conversion of labeled this compound into cis-jasmone. researchgate.net Notably, this study also found that this compound was not converted back to (+)-7-iso-jasmonic acid, suggesting a committed step towards cis-jasmone synthesis. researchgate.net
The conversion of this compound to cis-jasmone is believed to occur through a decarboxylation reaction. This metabolic route represents a significant departure from the hydroxylation, amino acid conjugation, or glucosylation pathways that are well-documented for jasmonic acid and its primary bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). While enzymes such as cytochrome P450 monooxygenases (of the CYP94 family) and 2-oxoglutarate-dependent dioxygenases are known to hydroxylate JA and JA-Ile, there is currently no evidence to suggest they act on this compound.
The apparent lack of hydroxylated or otherwise modified derivatives of this compound in the existing literature suggests that its metabolic flux is predominantly directed towards the production of cis-jasmone. This specialized role underscores the diverse metabolic pathways within the jasmonate family, where structurally similar compounds can have distinct metabolic fates and biological functions.
Table of Metabolic Conversion of this compound
| Precursor Compound | Conversion Process | Product | Significance |
|---|
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Jasmonic acid |
| cis-Jasmone |
| (+)-7-iso-Jasmonic acid |
Biological Roles and Significance of 3,7 Didehydrojasmonic Acid
Contribution to Volatile Organic Compound Production in Plants
3,7-Didehydrojasmonic acid plays a crucial role as an intermediate in the biosynthesis of certain volatile organic compounds (VOCs) in plants. These VOCs are essential for a plant's interaction with its environment, mediating both defense and communication.
Research has identified this compound as a precursor in the formation of cis-jasmone, a fragrant VOC. In feeding experiments conducted with apple mint (Mentha suaveolens), it was demonstrated that isotopically labeled 3,7-didehydro-JA was converted into cis-jasmone. This conversion highlights a specific branch of the jasmonate pathway dedicated to the production of this volatile compound. While the broader jasmonate biosynthetic pathway, beginning with α-linolenic acid and proceeding through intermediates like 12-oxo-phytodienoic acid (OPDA), is well-established for producing the plant hormone jasmonic acid, the pathway to cis-jasmone appears to involve specialized enzymatic steps.
It has been noted that while (+)-7-iso-jasmonic acid is a known intermediate in the production of many jasmonates, studies have shown that cis-jasmone is not generated from this intermediate. Instead, the conversion of this compound represents a distinct route for cis-jasmone biosynthesis.
The production of cis-jasmone, facilitated by its precursor this compound, has significant ecological consequences for plants. Cis-jasmone is a key semiochemical, a chemical involved in communication, that can influence the behavior of insects and trigger defense responses in plants.
The release of cis-jasmone from plants can be induced by herbivore damage. This volatile compound has been shown to have a dual role in plant defense:
Direct Defense: It can act as a repellent to certain herbivores. For example, studies have demonstrated that cis-jasmone repels aphids, such as the lettuce aphid and the damson-hop aphid.
Indirect Defense: Cis-jasmone can attract natural enemies of herbivores. For instance, it has been found to be an attractant for aphid predators like the seven-spot ladybird and parasitoid wasps.
Furthermore, cis-jasmone can act as an airborne signal that induces defense gene expression in neighboring, undamaged plants, preparing them for potential herbivore attacks. This plant-to-plant signaling demonstrates the broader ecological impact of this volatile compound. When applied to intact bean plants, for example, cis-jasmone induced the production of other defense-related volatiles, including (E)-β-ocimene.
Table 1: Ecological Roles of Cis-Jasmone
| Ecological Role | Interacting Organism(s) | Observed Effect |
|---|---|---|
| Herbivore Repellence | Aphids (e.g., lettuce aphid, damson-hop aphid) | Repels aphids from the plant |
| Attraction of Predators | Seven-spot ladybird, Aphid parasitoids | Attracts natural enemies of herbivores |
| Plant-Plant Signaling | Neighboring plants | Induces defense gene expression |
Comparative Bioactivity Assessment with Other Jasmonates and Oxylipins
The bioactivity of this compound has been evaluated in comparison to other well-known jasmonates and oxylipins, particularly in the context of plant development and defense.
The role of various jasmonates in developmental processes such as tuber formation in potatoes (Solanum tuberosum) has been a subject of study. Jasmonic acid and its derivatives are known to be potent inducers of tuberization. However, when tested for its activity in promoting potato tuber formation, this compound did not exhibit any inducing activity. nih.gov This is in contrast to other jasmonates like (-)-jasmonic acid, which showed the highest activity in these studies. nih.gov
Table 2: Tuber-Inducing Activity of Various Jasmonates
| Compound | Tuber-Inducing Activity |
|---|---|
| (-)-Jasmonic acid | High |
| cis-(-)-OPDA | Moderate |
| (+)-4,5-didehydroJA | Moderate |
| (-)-JA-l-Ile | Moderate |
| 3,7-didehydroJA | None |
| iso-OPDA | None |
While jasmonates are central to plant defense signaling, the direct contribution of this compound to these responses appears to be limited. Its primary significance in plant defense is likely as a metabolic intermediate in the biosynthesis of cis-jasmone. The resulting cis-jasmone then acts as a potent signaling molecule, activating defense mechanisms against herbivores and pathogens.
Jasmonic acid and its conjugate, jasmonoyl-isoleucine (JA-Ile), are the primary signaling molecules that trigger the expression of a wide array of defense-related genes. These responses include the production of proteinase inhibitors, toxic secondary metabolites, and volatile compounds that deter herbivores and attract their predators. There is currently a lack of evidence to suggest that this compound itself acts as a signaling molecule to directly activate these defense pathways in the same manner as jasmonic acid or JA-Ile.
Integration into the Jasmonate Signaling Network
The jasmonate signaling pathway is a complex network that allows plants to respond to a variety of environmental stresses, particularly herbivory and necrotrophic pathogens. The core of this pathway involves the perception of the bioactive hormone, typically JA-Ile, by the F-box protein COI1. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.
This compound is integrated into this network as an intermediate in a specific biosynthetic branch rather than a central signaling component. The main jasmonate biosynthetic pathway proceeds from α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) and then, through reduction and a series of β-oxidation steps, to jasmonic acid. This compound represents a divergence from this main pathway, leading to the production of the volatile semiochemical cis-jasmone. Its formation and conversion are part of the plant's metabolic machinery for producing specialized compounds involved in ecological interactions. The regulation of the enzymes responsible for the synthesis and conversion of this compound is likely integrated with the broader jasmonate signaling network, allowing the plant to coordinate the production of both hormonal signals (jasmonic acid) and defensive volatiles (cis-jasmone) in response to specific environmental cues.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the chemical compound “this compound” in the context of the biological roles and signaling pathways outlined in your request.
The topics specified, such as the COI1-JAZ co-receptor complex, regulation of jasmonate-responsive genes, crosstalk with other phytohormone pathways (auxins, gibberellins, salicylic (B10762653) acid, abscisic acid, ethylene, cytokinins, brassinosteroids, and strigolactones), and involvement in plant stress responses, are well-established and extensively researched for the general class of phytohormones known as jasmonates . The most biologically active form in these processes is typically jasmonoyl-isoleucine (JA-Ile) , which is synthesized from jasmonic acid (JA) .
However, searches for "this compound" did not yield any results describing its potential role in receptor activation, signal transduction, gene expression, hormonal crosstalk, or stress responses in plants. While other related molecules, such as 4,5-didehydro-jasmonate, are mentioned as part of alternative jasmonate biosynthetic pathways, information on the specific biological significance of this compound is not present in the reviewed sources.
Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the provided outline and quality standards. The requested biological functions are characteristic of the broader jasmonate family, but cannot be specifically attributed to "this compound" based on current scientific knowledge.
Involvement in Plant Stress Responses
Biotic Stress Adaptation (e.g., Herbivory, Pathogen Infection)
There is currently no substantial scientific evidence to detail the specific role of this compound in a plant's adaptation to biotic stresses such as herbivory or pathogen infection. Research in this area is focused on other jasmonates like jasmonic acid and JA-Ile, which are known to trigger the production of defense compounds and proteins.
Abiotic Stress Tolerance (e.g., Drought, Cold)
Similarly, the scientific literature lacks information on the involvement of this compound in mediating tolerance to abiotic stresses like drought and cold. The hormonal regulation of these stress responses is primarily attributed to other phytohormones, including abscisic acid and the well-studied jasmonates.
Analytical and Synthetic Methodologies in 3,7 Didehydrojasmonic Acid Research
Extraction and Sample Preparation Protocols for Jasmonate Isolation
The initial and most critical stage in the analysis of 3,7-didehydrojasmonic acid is its efficient extraction from the plant matrix and subsequent purification to remove interfering substances. The low concentrations of jasmonates in plant tissues necessitate a preparation protocol that includes enrichment. nih.gov
A typical workflow begins with the rapid harvesting and immediate freezing of plant tissue (usually 20-50 mg) in liquid nitrogen to quench metabolic activity and prevent degradation of the target analytes. nih.govcreative-proteomics.com The frozen tissue is then thoroughly homogenized.
Extraction is commonly performed using solvents such as cold methanol (B129727) or a combination of methanol and ethyl acetate (B1210297). nih.govnih.gov To ensure accurate quantification and account for losses during the preparation steps, isotopically labeled internal standards, such as deuterated jasmonic acid ([²H₆]-JA), are often added to the extraction solvent. nih.gov
Following extraction, the crude extract is clarified, typically by centrifugation, and then subjected to a purification and concentration step, most commonly Solid-Phase Extraction (SPE). researchgate.net The choice of SPE sorbent is crucial for isolating acidic compounds like this compound.
Reversed-Phase (RP) SPE : C18 cartridges are widely used to bind non-polar to moderately polar compounds, including jasmonates, from the aqueous-methanolic extract. Interfering polar compounds are washed away, and the jasmonates are subsequently eluted with a higher concentration of organic solvent. nih.govresearchgate.net
Ion-Exchange SPE : This technique leverages the acidic nature of the jasmonate carboxyl group. Anion-exchange cartridges, such as those with aminopropyl functional groups or mixed-mode resins combining reversed-phase and cation-exchange properties, are highly effective for selectively retaining acidic phytohormones while removing pigments and other contaminants. nih.govresearchgate.netunito.it
Other Sorbents : In some protocols, additional cleanup steps using sorbents like graphitized carbon black (GCB) for pigment removal or primary secondary amine (PSA) for eliminating other organic acids may be incorporated. nih.gov
The final purified eluate is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent for chromatographic analysis. researchgate.net
| Step | Procedure | Purpose | Common Reagents/Materials | Reference |
|---|---|---|---|---|
| 1. Sample Collection | Harvesting and immediate freezing of plant tissue. | Quench metabolism, prevent analyte degradation. | Liquid Nitrogen | creative-proteomics.com |
| 2. Homogenization | Grinding frozen tissue to a fine powder. | Increase surface area for efficient extraction. | Mortar and pestle, bead mill. | nih.gov |
| 3. Extraction | Soaking and agitating the homogenized tissue in a solvent. | Solubilize jasmonates from the tissue matrix. | Methanol, Methanol/Ethyl Acetate, Deuterated Internal Standards. | nih.govnih.gov |
| 4. Purification (SPE) | Passing the crude extract through a packed cartridge. | Remove interfering compounds and concentrate the analyte. | C18 cartridges, Anion-exchange cartridges (e.g., aminopropyl). | nih.govresearchgate.net |
| 5. Final Preparation | Evaporation of solvent and reconstitution in injection solvent. | Prepare the sample for chromatographic analysis. | Nitrogen gas stream, Methanol/Water mixture. | unito.it |
Chromatographic Separation Techniques for Analysis and Purification
Chromatography is the cornerstone of jasmonate analysis, providing the necessary separation of this compound from other structurally similar compounds prior to detection and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary methods employed, each with specific requirements and advantages.
HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for phytohormone analysis. creative-proteomics.com A significant advantage of this technique is its ability to analyze acidic compounds like this compound directly in their native form, without the need for chemical derivatization. unito.it
Reversed-phase chromatography (RPC) is the most prevalent HPLC mode for the separation of jasmonates. nih.gov In RPC, analytes are separated based on their hydrophobicity.
Stationary Phase : The most common stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains, typically C18. sartorius.com
Mobile Phase : The mobile phase usually consists of a gradient mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov To ensure that the carboxylic acid group of this compound remains protonated (in its less polar form), the aqueous component of the mobile phase is often acidified with additives like formic acid or acetic acid. nih.govsartorius.com This improves retention and peak shape. Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate may also be used to optimize separation and improve ionization for mass spectrometry detection. nih.gov
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. | sartorius.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Polar component of the mobile phase; acid suppresses ionization. | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting analytes. | nih.gov |
| Elution Mode | Gradient | To effectively separate compounds with a range of polarities. | sartorius.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for quantification. | creative-proteomics.com |
Ion exclusion chromatography (IEC) is a mode of HPLC that separates compounds based on the principle of Donnan exclusion. It is particularly effective for separating weak organic acids from a matrix containing strong inorganic acid anions. The stationary phase is typically a high-capacity cation-exchange resin in the H⁺ form. When an acidic eluent is used, strong acids are fully ionized and are repelled from the negatively charged resin surface, causing them to elute quickly. Weakly ionized acids, such as this compound, can penetrate the resin pores to a greater extent and are retained longer. This technique allows for the separation of analytes based on their pKa values and molecular size.
While commonly used for sample cleanup via SPE, ion exchange can also be employed as an analytical chromatographic separation mode. For an acidic compound like this compound, anion-exchange chromatography is used. The stationary phase contains fixed positive charges (e.g., quaternary ammonium groups). At a mobile phase pH above its pKa, the jasmonate's carboxyl group is deprotonated and carries a negative charge, allowing it to bind to the positively charged stationary phase. Elution is achieved by increasing the concentration of a competing anion (e.g., chloride) in the mobile phase or by changing the pH to neutralize the charge on the analyte. This technique offers an alternative separation mechanism based on charge rather than hydrophobicity. A multi-step purification strategy for GC-MS analysis has been described that incorporates an ion exchange chromatography step prior to a final RP-HPLC purification. nih.gov
Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like other jasmonates, is a non-volatile organic acid due to its polar carboxylic acid group. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. nih.govmdpi.com
The primary goal of derivatization is to convert the polar -COOH group into a less polar, more volatile functional group. mdpi.com
Alkylation (Esterification) : This is the most common approach, where the carboxylic acid is converted to an ester.
Methylation : Conversion to the corresponding methyl ester using reagents like diazomethane (B1218177) or acidic methanol (HCl in methanol). nih.govresearchgate.net
Pentafluorobenzyl (PFB) Ester Formation : Reacting the acid with pentafluorobenzyl bromide (PFBB) creates PFB esters. researchgate.net This derivative is particularly useful as it is highly electronegative, allowing for ultra-sensitive detection by GC-MS operating in negative chemical ionization (NCI) mode. researchgate.netnih.gov
Silylation : This reaction replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comgcms.cz This is a general and effective method for preparing organic acids for GC analysis.
Once derivatized, the sample is injected into the GC, which is almost invariably coupled to a mass spectrometer (GC-MS) for definitive identification and quantification based on the derivative's retention time and mass spectrum. nih.govnih.gov
| Derivatization Method | Reagent | Resulting Derivative | Key Advantage | Reference |
|---|---|---|---|---|
| Methylation | Diazomethane or HCl/Methanol | Methyl Ester | Common and effective for increasing volatility. | nih.govresearchgate.net |
| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBB) | Pentafluorobenzyl (PFB) Ester | Enables highly sensitive detection with GC-NCI-MS. | researchgate.netnih.gov |
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ester | General-purpose, effective for acids and other polar groups. | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Organic Acids
Advanced Detection Strategies
The accurate detection and quantification of this compound in complex biological matrices necessitate the use of highly sensitive and selective analytical methods.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a foundational technique for the analysis of jasmonates. Jasmonic acid and its derivatives, including this compound, possess chromophores that allow for their detection using UV spectrophotometry. For instance, methyl jasmonate exhibits strong UV absorbance at 214 nm and 293 nm, which can be utilized for its quantification. google.com The selection of an optimal wavelength is crucial for sensitivity and selectivity. For example, in the HPLC analysis of other organic acids like ascorbic acid, UV scanning is performed to identify the wavelength of maximum absorbance, which is then used for detection. mdpi.com Isocratic reversed-phase HPLC is a common approach, and the mobile phase composition is optimized to achieve good separation and resolution of the target analyte from other compounds in the sample. researchgate.net While direct UV detection is feasible, its sensitivity can be limited, especially for trace amounts of the analyte in complex biological samples.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity and specificity for the analysis of this compound and other jasmonates. oup.com This technique is a powerful tool for the rapid and accurate measurement of small metabolites. oup.com Tandem mass spectrometry (LC-MS/MS) is widely applied for the quantification of jasmonates and their amino acid conjugates. oup.com
For the analysis of jasmonates, electrospray ionization (ESI) in the negative ion mode is often employed. The analysis is typically based on multiple reaction monitoring (MRM) of ion pairs for both the endogenous compound and a corresponding stable isotope-labeled internal standard, which allows for accurate quantification. nih.gov Sample preparation for LC-MS analysis often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes. nih.gov The choice of mobile phase is critical for achieving optimal chromatographic separation and ionization efficiency. For instance, ammonium formate buffers have been shown to yield good chromatographic performance for acidic phytohormones. nih.gov The high sensitivity of LC-MS/MS allows for the determination of phytohormones in very small amounts of plant tissue. nih.gov
Electrochemical detection coupled with HPLC provides a sensitive alternative for the analysis of electroactive compounds. While direct electrochemical oxidation of jasmonic acid can be challenging, requiring strongly acidic conditions and high applied potentials, derivatization can overcome these limitations. nih.gov A notable strategy involves pre-column derivatization with an electrochemically active molecule, such as dopamine. This approach has been successfully used for the analysis of endogenous jasmonic acid in plant samples, allowing for detection at a much lower potential. nih.gov Another study reported the direct electrochemical determination of methyl jasmonate at a nano-montmorillonite modified glassy carbon electrode, demonstrating the potential of modified electrodes for enhancing the electrochemical response of jasmonates. nih.govresearchgate.net
To improve the detectability of this compound and other jasmonates, particularly for detection methods like UV-Vis or fluorescence, pre- and post-column derivatization techniques are employed. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to introduce a chromophore or fluorophore, thereby enhancing its response to the detector. nih.gov
Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC column. researchgate.net This approach offers flexibility in reaction conditions and allows for the removal of excess reagent before analysis. For carboxylic acids, various derivatization reagents are available. For example, 2-nitrophenylhydrazine (B1229437) has been used for the derivatization of fluoroacetic acid, a small molecule carboxylic acid. Another novel derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of mono-, di-, and tri-carboxylic acids using LC-MS, facilitating detection in positive electrospray ionization mode and providing a distinct isotopic pattern for identification.
Post-column derivatization involves reacting the analyte with a derivatizing agent after it has been separated on the HPLC column and before it reaches the detector. nih.gov This technique is useful for analytes that are not amenable to pre-column derivatization or when the derivatization reaction is not compatible with the separation conditions.
| Derivatization Technique | Description | Advantages |
| Pre-column Derivatization | Analyte is chemically modified before HPLC separation. researchgate.net | Flexible reaction conditions, removal of excess reagent, potential for improved chromatographic properties. |
| Post-column Derivatization | Analyte is chemically modified after HPLC separation and before detection. nih.gov | Useful for analytes incompatible with pre-column derivatization, avoids interference from reagent peaks during separation. nih.gov |
Techniques for Structural Elucidation of Jasmonates and Related Oxylipins
The definitive identification and structural characterization of this compound and related oxylipins are accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules. For jasmonates, 1H-NMR and 2D-NMR techniques like J-resolved NMR spectroscopy are employed to determine the connectivity of atoms and the stereochemistry of the molecule. NMR-based metabolomic analysis can provide both qualitative and quantitative data from biological samples with minimal preparation.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. High-resolution mass spectrometry can provide the exact elemental composition of the molecule. When coupled with chromatographic separation (GC-MS or LC-MS), it becomes a highly specific tool for identifying known compounds in a complex mixture by comparing their mass spectra and retention times with those of authentic standards. google.com Tandem MS (MS/MS) experiments can provide further structural information by fragmenting a specific parent ion and analyzing the resulting daughter ions.
Synthetic Approaches to this compound and Its Analogs
While a specific, detailed chemical synthesis for this compound is not extensively documented in the literature, its biosynthesis and the general synthetic strategies for related jasmonates and cyclopentenones provide a framework for its potential synthesis.
Biosynthetic Pathway: this compound has been identified as an intermediate in the biosynthesis of the volatile plant compound, cis-jasmone. nih.gov One proposed pathway involves the isomerization of cis-(+)-12-oxophytodienoic acid (cis-(+)-OPDA) to iso-OPDA, followed by β-oxidation to yield 3,7-didehydro-JA, which is then decarboxylated to form cis-jasmone. nih.gov
General Synthetic Strategies: The synthesis of jasmonate analogs and the core cyclopentenone structure is a well-established area of organic chemistry. The cyclopentenone ring is a common motif in many natural products, and various synthetic methods have been developed for its construction. These include:
Nazarov cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones.
Pauson-Khand reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to generate a cyclopentenone.
Ring-closing metathesis: The formation of a cyclic alkene from a diene using a metal catalyst.
Aldol (B89426) condensation: An intramolecular aldol reaction of a 1,4-diketone can lead to the formation of a cyclopentenone ring.
The synthesis of specific jasmonate analogs often involves the construction of the cyclopentenone core followed by the introduction of the side chains through various alkylation and functional group manipulation reactions. For example, the synthesis of deuterium-labeled jasmonic acid has been achieved starting from racemic jasmonic acid via ozonolysis to form an aldehyde, followed by a Wittig reaction with a labeled phosphonium (B103445) ylide to introduce the pentenyl side chain. These general strategies could be adapted for the targeted synthesis of this compound and its analogs for further biological studies.
Chemical Synthesis of Jasmonate Derivatives
Key synthetic approaches to the cyclopentenone core of jasmonate derivatives include:
Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. organic-chemistry.orgwikipedia.orgthermofisher.com The success of this method relies on the controlled synthesis of the divinyl ketone precursor, which dictates the substitution pattern of the final product. organic-chemistry.orgwikipedia.org Modern variations of the Nazarov cyclization have been developed to improve its efficiency and stereoselectivity. wikipedia.orgorganic-chemistry.orgacs.org
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgrsc.orglibretexts.orgmdpi.comjk-sci.com The intramolecular version of this reaction is particularly powerful for constructing complex, fused-ring systems. wikipedia.orglibretexts.orgjk-sci.com
Ring-Closing Metathesis (RCM): While less common for the initial construction of the cyclopentenone ring itself, RCM is a powerful tool for forming cyclic structures and can be employed in the synthesis of precursors to jasmonate analogs.
Once the cyclopentenone core is established, the side chains are introduced. Common methods for this include:
Conjugate Addition (Michael Addition): The α,β-unsaturated carbonyl system of the cyclopentenone is an excellent electrophile, readily undergoing conjugate addition with various nucleophiles. nih.gov This is a primary method for introducing the octanoic acid side chain or a precursor thereof.
Alkylation of Enolates: The cyclopentenone can be deprotonated to form an enolate, which can then be alkylated to introduce the pentenyl side chain.
Several total syntheses of OPDA have been reported, illustrating these principles. researchgate.net For example, one enantioselective route utilizes a chiral palladium catalyst for an asymmetric allylic substitution as a key step to establish the stereochemistry of the side chains. researchgate.net Another approach begins with the lipase-catalyzed desymmetrization of (1R)-cyclopent-en-1,4-diol monoacetate to create a chiral building block. researchgate.net
| Reaction | Description | Application in Jasmonate Synthesis |
|---|---|---|
| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgwikipedia.org | Formation of the core cyclopentenone ring. wikipedia.orgorganic-chemistry.org |
| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkyne, alkene, and carbon monoxide. wikipedia.orglibretexts.org | Construction of substituted cyclopentenone structures. rsc.orgmdpi.com |
| Conjugate Addition | Nucleophilic addition to the β-carbon of the cyclopentenone ring. nih.gov | Introduction of the carboxylic acid-containing side chain. |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods, leveraging the high selectivity and efficiency of enzymes for key transformations. nih.govnih.gov In the context of this compound, a chemoenzymatic approach would likely mimic the natural biosynthetic pathway of jasmonates. oup.comoup.com The biosynthesis of OPDA in plants is a well-characterized three-step enzymatic cascade that starts from α-linolenic acid. oup.comoup.comrsc.org
A plausible chemoenzymatic strategy could involve the following key enzymatic steps:
Lipoxygenase (LOX) Catalyzed Dioxygenation: The synthesis would initiate with the stereospecific dioxygenation of a suitable polyunsaturated fatty acid substrate by a lipoxygenase. nih.govgsartor.orgwikipedia.orgcreative-enzymes.com For the synthesis of OPDA, 13-lipoxygenase converts α-linolenic acid into 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). oup.commdpi.com
Allene (B1206475) Oxide Synthase (AOS) Catalyzed Dehydration: The hydroperoxide intermediate is then converted into a highly unstable allene oxide by allene oxide synthase. mdpi.comnih.govcore.ac.ukfrontiersin.org This enzyme is a member of the cytochrome P450 superfamily. rsc.org
Allene Oxide Cyclase (AOC) Catalyzed Cyclization: The unstable allene oxide is stereoselectively cyclized by allene oxide cyclase to form the cis-(+)-enantiomer of OPDA. nih.govwikipedia.orgfrontiersin.orgslideshare.net This enzymatic cyclization is conceptually similar to a Nazarov cyclization. frontiersin.org
These three enzymes can be used in a one-pot cascade, often employing a whole-cell biocatalyst that co-expresses the necessary enzymes. rsc.org This approach has been successfully used for the efficient and scalable production of OPDA. rsc.org
To produce this compound, this chemoenzymatic core synthesis would need to be adapted. This might involve starting with a modified fatty acid precursor that already contains the desired unsaturation in the eventual octanoic acid side chain. Alternatively, the OPDA produced could be chemically modified in subsequent steps to introduce the second double bond.
| Enzyme | EC Number | Reaction Catalyzed | Role in Synthesis |
|---|---|---|---|
| Lipoxygenase (LOX) | EC 1.13.11.- | Dioxygenation of polyunsaturated fatty acids. wikipedia.org | Forms a hydroperoxide intermediate. gsartor.orgcreative-enzymes.com |
| Allene Oxide Synthase (AOS) | EC 4.2.1.92 | Dehydration of fatty acid hydroperoxides to form an allene oxide. nih.govcore.ac.uk | Generates the unstable precursor for cyclization. mdpi.comfrontiersin.org |
| Allene Oxide Cyclase (AOC) | EC 5.3.99.6 | Cyclization of the allene oxide to form a cyclopentenone. wikipedia.orgslideshare.net | Establishes the core ring structure and stereochemistry. nih.govfrontiersin.org |
| 12-oxophytodienoate reductase (OPR) | EC 1.3.1.42 | Reduction of the cyclopentenone double bond. wikipedia.orgnih.gov | Converts cyclopentenones (like OPDA) to cyclopentanones (like the precursor to jasmonic acid). wikipedia.org |
The integration of these enzymatic steps with traditional organic synthesis provides a powerful platform for accessing a wide range of jasmonate derivatives, including novel structures like this compound, for further biological evaluation.
Future Research Directions and Unanswered Questions Regarding 3,7 Didehydrojasmonic Acid
Comprehensive Elucidation of Enzymes Specifically Catalyzing 3,7-Didehydrojasmonic Acid Formation and Conversion
A significant unanswered question is the precise enzymatic machinery governing the formation and subsequent conversion of this compound. The general jasmonate biosynthetic pathway from α-linolenic acid is well-established, involving key enzymes such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and 12-oxophytodienoate reductase (OPR). researchgate.netuni-hohenheim.de However, the specific enzymes that catalyze the desaturation of jasmonic acid or a precursor to form the 3,7-didehydro structure are yet to be definitively identified and characterized.
One proposed pathway suggests that cis-jasmone formation may occur via the isomerization of cis-(+)-12-oxophytodienoic acid (cis-(+)-OPDA), followed by β-oxidation to yield this compound, and a final decarboxylation step. nih.gov This hypothesis requires rigorous experimental validation. Future research must focus on identifying the specific isomerases, oxidases, and decarboxylases involved. A combination of genetic screening of plant mutants, protein purification, and in vitro enzymatic assays will be crucial to isolate and characterize these enzymes.
Key Research Objectives:
Identification of Desaturases: Screening for enzymes capable of introducing the double bonds at the 3 and 7 positions of the jasmonate core structure.
Characterization of β-oxidation Enzymes: Determining which peroxisomal β-oxidation enzymes are specific to the proposed OPDA-derived precursor of this compound.
Elucidation of Conversion Enzymes: Identifying the enzymes, potentially decarboxylases, that convert this compound into other metabolites like cis-jasmone.
| Research Area | Objective | Potential Methodologies |
| Enzyme Identification | Isolate and identify genes encoding enzymes for this compound synthesis and conversion. | Forward/Reverse Genetic Screens, Yeast-Two-Hybrid, Co-expression Analysis |
| Enzyme Characterization | Determine substrate specificity, kinetics, and co-factor requirements of candidate enzymes. | Heterologous Protein Expression, In Vitro Enzyme Assays, Mass Spectrometry |
| Pathway Validation | Confirm the proposed biosynthetic route in vivo. | Isotope Labeling Studies, Analysis of Genetically Modified Plants |
In-depth Analysis of Direct Biological Activities of this compound Beyond Its Role as a Precursor
Currently, this compound is primarily considered a metabolic intermediate. nih.gov Whether it possesses intrinsic biological activity remains a critical open question. Jasmonic acid and its derivatives are known to regulate a wide array of physiological processes, from defense against herbivores and pathogens to reproductive development. nih.gov It is plausible that this compound also has direct signaling roles that are independent of its conversion to other molecules.
Future investigations should systematically evaluate the biological effects of exogenously applied this compound on various plant systems. This includes assessing its impact on gene expression, particularly on known jasmonate-responsive genes, and its ability to induce classic jasmonate-mediated responses such as proteinase inhibitor production, anthocyanin accumulation, and root growth inhibition. Furthermore, determining if this compound can interact with the known jasmonate receptor, COI1, or if it has its own unique perception mechanism, is a priority.
Key Research Objectives:
Bioactivity Assays: Test the effects of this compound on plant growth, development, and stress responses.
Transcriptomic Analysis: Perform RNA-sequencing to identify genes regulated by this compound and compare the response to that of JA or JA-Ile.
Receptor Binding Studies: Investigate whether this compound can bind to the COI1-JAZ co-receptor complex.
Identification and Characterization of Specific Conjugates and Catabolic Fates of this compound
The metabolic fate of jasmonates is complex, involving conjugation, hydroxylation, and other modifications that modulate their activity and turnover. mdpi.comresearchgate.netmdpi.com For instance, JA is conjugated to isoleucine by the JAR1 enzyme to form the highly active JA-Ile. nih.gov Subsequently, JA-Ile can be hydroxylated by CYP94 family enzymes as a key catabolic step. researchgate.net It is completely unknown whether this compound undergoes similar metabolic processing.
Research is needed to identify potential conjugates of this compound. This involves searching for amino acid, sugar, or other chemical moieties attached to the parent molecule in plant tissues. Advanced mass spectrometry techniques will be essential for identifying these novel compounds. Once identified, the enzymes responsible for their formation (e.g., specific GH3 family acyl acid-amido synthetases) and degradation must be characterized. Understanding the full metabolic grid of this compound is essential for a complete picture of its role in plant physiology.
Key Research Objectives:
Metabolite Profiling: Use untargeted metabolomics to search for novel conjugates and catabolites of this compound in various plant tissues and under different conditions.
Enzyme Discovery: Identify and characterize the enzymes (e.g., conjugating enzymes, hydroxylases, reductases) that act on this compound.
Functional Analysis: Determine the biological activity, if any, of the identified conjugates and catabolites.
Development of Advanced In Vivo and In Situ Quantification and Imaging Methodologies for this compound
A major hurdle in studying low-abundance signaling molecules like this compound is the difficulty in detecting and quantifying them accurately within plant tissues. While mass spectrometry is a powerful tool for quantification from tissue extracts, it does not provide spatial information at the cellular or subcellular level.
There is a critical need to develop advanced methodologies for the in vivo and in situ analysis of this compound. This could involve the creation of highly specific monoclonal antibodies for use in immunohistochemistry or the development of genetically encoded biosensors that fluoresce or luminesce in the presence of the molecule. biorxiv.org Such tools would allow for the visualization of the precise location and dynamics of this compound accumulation in real-time, providing unprecedented insights into its role during plant responses to various stimuli. The development of fluorescent probes, similar to those used for imaging jasmonic acid binding sites, could also be a promising avenue. nih.gov
Key Research Objectives:
Antibody Development: Generate high-affinity, specific antibodies against this compound for immuno-based quantification and localization.
Biosensor Engineering: Design and create genetically encoded biosensors that can report the presence and concentration of this compound in living cells.
Advanced Imaging Techniques: Adapt and apply high-resolution microscopy and mass spectrometry imaging techniques to map the distribution of this compound within plant tissues and organs. bepls.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
